molecular formula C20H25N5 B11492065 1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)-1H-benzimidazol-5-amine

Cat. No.: B11492065
M. Wt: 335.4 g/mol
InChI Key: ZYBYZWHUZOBKTD-UHFFFAOYSA-N
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Description

1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

The synthesis of 1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its unique combination of the benzodiazole core with piperidine and pyridine moieties. Similar compounds include other benzodiazole derivatives, piperidine-containing molecules, and pyridine-based compounds.

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-4-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C20H25N5/c1-24-19-6-5-17(22-14-16-7-9-21-10-8-16)13-18(19)23-20(24)15-25-11-3-2-4-12-25/h5-10,13,22H,2-4,11-12,14-15H2,1H3

InChI Key

ZYBYZWHUZOBKTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCC3=CC=NC=C3)N=C1CN4CCCCC4

Origin of Product

United States

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